molecular formula C13H10N2 B13123415 3-Methyl-4,7-phenanthroline CAS No. 52105-16-5

3-Methyl-4,7-phenanthroline

Cat. No.: B13123415
CAS No.: 52105-16-5
M. Wt: 194.23 g/mol
InChI Key: SBPULJLRZWGMEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,7-phenanthroline typically involves the methylation of 4,7-phenanthroline. One common method is the reaction of 4,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Regeneration of phenanthroline derivatives.

    Substitution: Formation of halogenated phenanthroline derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4,7-phenanthroline is unique due to its specific substitution pattern, which can influence its chemical reactivity and binding affinity with metal ions. This makes it a valuable compound for specialized applications in coordination chemistry and material science .

Properties

CAS No.

52105-16-5

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-methyl-4,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-4-5-11-10-3-2-8-14-12(10)6-7-13(11)15-9/h2-8H,1H3

InChI Key

SBPULJLRZWGMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)N=CC=C3

Origin of Product

United States

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